molecular formula C15H21N5O4 B13972642 4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester CAS No. 99735-31-6

4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester

Cat. No.: B13972642
CAS No.: 99735-31-6
M. Wt: 335.36 g/mol
InChI Key: YYHMZHRWVGIDPJ-UHFFFAOYSA-N
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Description

Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a β-hydroxy amide to form an oxazoline intermediate, which is then oxidized to the corresponding oxazole . The reaction conditions often include the use of reagents such as Deoxo-Fluor® and manganese dioxide in a flow reactor setup .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazole derivatives, reduced amines, and substituted piperazines.

Mechanism of Action

The mechanism of action of Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate is unique due to its combination of a piperazine ring with a nitro-substituted pyridine, offering a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

99735-31-6

Molecular Formula

C15H21N5O4

Molecular Weight

335.36 g/mol

IUPAC Name

ethyl 4-[6-(cyclopropylamino)-3-nitropyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H21N5O4/c1-2-24-15(21)19-9-7-18(8-10-19)14-12(20(22)23)5-6-13(17-14)16-11-3-4-11/h5-6,11H,2-4,7-10H2,1H3,(H,16,17)

InChI Key

YYHMZHRWVGIDPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC(=N2)NC3CC3)[N+](=O)[O-]

Origin of Product

United States

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